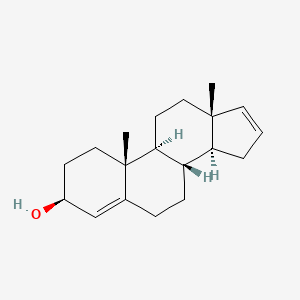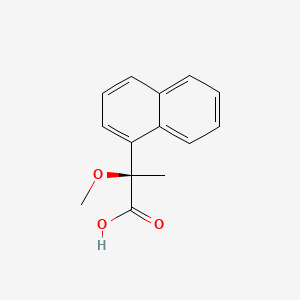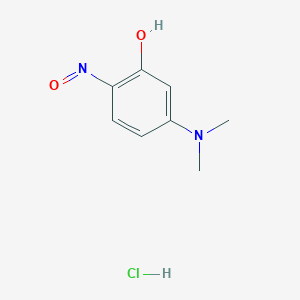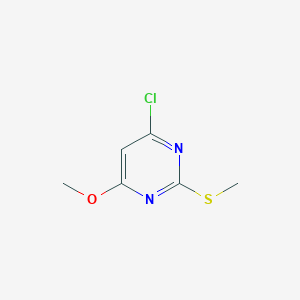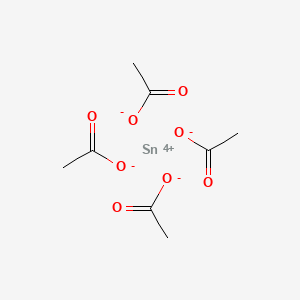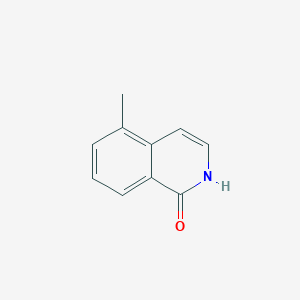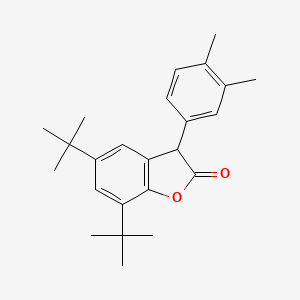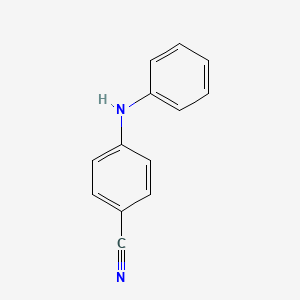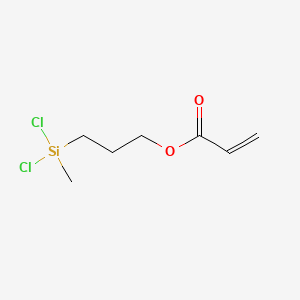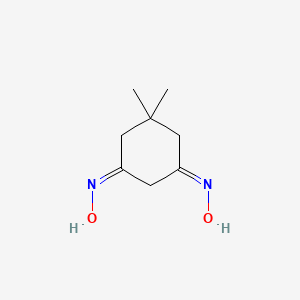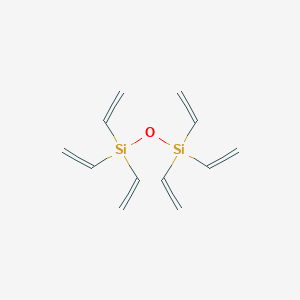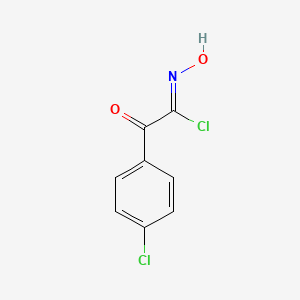
4-Chlorophenylglyoxylohydroxamyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenylglyoxylohydroxamyl Chloride is a chemical compound with the molecular formula C8H5Cl2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group, a glyoxylohydroxamyl group, and a chloride group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chlorophenylglyoxylohydroxamyl Chloride can be synthesized through multiple synthetic routes. One common method involves the reaction of 2,4’-Dichloroacetophenone with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions typically include:
Temperature: Controlled to prevent decomposition.
Solvent: Often an organic solvent like dichloromethane.
Catalysts: May include bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required production volume.
Purification Steps: Including recrystallization and distillation to achieve high purity levels.
Quality Control: Ensuring the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenylglyoxylohydroxamyl Chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions include:
Oximes: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Chlorophenylglyoxylohydroxamyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenylglyoxylohydroxamyl Chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylglyoxylamide: Similar structure but lacks the hydroxamyl group.
4-Chlorophenylglyoxylohydroxamic Acid: Similar structure but with a hydroxamic acid group instead of a chloride group.
4-Chlorophenylglyoxylate: Similar structure but with an ester group.
Uniqueness
4-Chlorophenylglyoxylohydroxamyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
6305-05-1 |
|---|---|
Fórmula molecular |
C8H5Cl2NO2 |
Peso molecular |
218.03 g/mol |
Nombre IUPAC |
(1E)-2-(4-chlorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C8H5Cl2NO2/c9-6-3-1-5(2-4-6)7(12)8(10)11-13/h1-4,13H/b11-8+ |
Clave InChI |
KPMRXNMLJSQAQE-DHZHZOJOSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=NO)Cl)Cl |
SMILES isomérico |
C1=CC(=CC=C1C(=O)/C(=N\O)/Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=NO)Cl)Cl |
| 6305-05-1 | |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


